![molecular formula C14H17N5S B5637447 N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-2-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B5637447.png)
N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-2-methylthieno[3,2-d]pyrimidin-4-amine
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Description
Synthesis Analysis
The synthesis of related pyrimidine and pyrazole heterocyclic compounds often involves cyclocondensation reactions, which can be facilitated by microwave irradiation. For instance, the synthesis of (4,6-dimethyl-pyrimidin-2-yl)-(5-methyl-2-substituted benzoyl/isonicotinoyl-pyrazol-3-yl)-amines was achieved through cyclocondensation of N-(4,6-dimethyl-pyrimidin-2-yl)-3-oxo butyramide with substituted acid hydrazides under microwave conditions (Deohate & Palaspagar, 2020). This method is notable for its efficiency and the formation of desired compounds under specific conditions.
Molecular Structure Analysis
The molecular structure of compounds within this chemical family can be complex, with intramolecular and intermolecular hydrogen bonds playing a crucial role in stabilizing the structure. For instance, ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate and its derivatives exhibit multiple intramolecular N-H...O hydrogen bonds, contributing to the stability and planarity of the molecular structure (Wu et al., 2005).
Chemical Reactions and Properties
The chemical reactions of these compounds can vary widely depending on the functional groups present. For example, nucleophilic substitution reactions have been observed in pyrazolo[3,4-d]pyrimidines, where the introduction of a nucleophile such as methylamine to a chloro-substituted precursor results in the selective formation of a substituted product (Ogurtsov & Rakitin, 2021).
Future Directions
The future directions for “N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-2-methylthieno[3,2-d]pyrimidin-4-amine” could involve further exploration of its biological activities and potential applications in drug discovery . Additionally, more studies could be conducted to fully understand its chemical properties and reactivity.
properties
IUPAC Name |
N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-2-methylthieno[3,2-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5S/c1-8(11-7-19(4)18-9(11)2)15-14-13-12(5-6-20-13)16-10(3)17-14/h5-8H,1-4H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXWVKJPDZTSPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(C)NC2=NC(=NC3=C2SC=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-2-methylthieno[3,2-d]pyrimidin-4-amine |
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